Azepane-3-carbonitrile hcl

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Azepane-3-carbonitrile hydrochloride (CAS 2007917-48-6) is a heterocyclic building block characterized by a seven-membered saturated azepane ring with a nitrile group at the 3-position, presented as its hydrochloride salt. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage in research settings.

Molecular Formula C7H13ClN2
Molecular Weight 160.64 g/mol
CAS No. 2007917-48-6
Cat. No. B3391706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepane-3-carbonitrile hcl
CAS2007917-48-6
Molecular FormulaC7H13ClN2
Molecular Weight160.64 g/mol
Structural Identifiers
SMILESC1CCNCC(C1)C#N.Cl
InChIInChI=1S/C7H12N2.ClH/c8-5-7-3-1-2-4-9-6-7;/h7,9H,1-4,6H2;1H
InChIKeyLBCGLZILQCHJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepane-3-carbonitrile Hydrochloride (CAS 2007917-48-6): A Key Building Block for Drug Discovery


Azepane-3-carbonitrile hydrochloride (CAS 2007917-48-6) is a heterocyclic building block characterized by a seven-membered saturated azepane ring with a nitrile group at the 3-position, presented as its hydrochloride salt [1]. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage in research settings . With a molecular weight of 160.64 g/mol (free base: 124.18 g/mol) and molecular formula C7H13ClN2, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly for the development of bioactive molecules including pharmacophores and ligands [2].

Why Generic Substitution Fails for Azepane-3-carbonitrile Hydrochloride in Research and Development


The regiochemistry of the nitrile group on the azepane ring critically dictates reactivity and physicochemical properties, making simple substitution with other azepane carbonitrile isomers or piperidine analogs problematic. The 3-position substitution pattern provides a unique spatial orientation of the nitrile vector relative to the amine functionality, which influences both the compound's synthetic utility as a building block and its potential interactions with biological targets [1]. Compared to the 4-carbonitrile isomer (CAS 1259062-50-4), the 3-substituted variant offers a distinct conformational profile due to the asymmetric placement of the nitrile group, which can significantly alter binding geometries in target engagement studies [2].

Quantitative Evidence Guide for Azepane-3-carbonitrile Hydrochloride: Differentiating Data for Procurement Decisions


Regiochemical Differentiation: 3-Position vs. 4-Position Nitrile Substitution on Azepane

Azepane-3-carbonitrile differs from its 4-carbonitrile isomer in the spatial orientation of the nitrile group, which affects the compound's conformational flexibility and potential binding interactions [1]. While direct comparative biological activity data for the free bases are not available in the primary literature, the structural difference is significant: the 3-position nitrile is adjacent to a chiral center (when present), whereas the 4-position nitrile is situated on a symmetrical axis of the ring [2]. This regiochemical distinction influences the dihedral angle between the nitrile group and the amine, impacting the molecule's overall shape and its ability to engage targets in structure-based drug design [3].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Salt Form Advantage: Hydrochloride vs. Free Base in Handling and Stability

Azepane-3-carbonitrile hydrochloride (CAS 2007917-48-6) offers enhanced solubility and stability compared to its free base form (CAS not specified) [1]. The hydrochloride salt increases the compound's molecular weight from 124.18 g/mol to 160.64 g/mol, but critically improves aqueous solubility, which is essential for many biological assays and synthetic manipulations . The salt form also provides better long-term storage stability at recommended temperatures (e.g., 2-8°C) compared to the free base, reducing the risk of degradation or hygroscopicity .

Chemical Stability Solubility Process Chemistry

Stereochemical Implications: Potential for Chiral Differentiation in Azepane-3-carbonitrile

The 3-position of the azepane ring is a stereogenic center when substituted with a nitrile group, creating the potential for enantiomerically pure synthesis and applications . In contrast, the 4-position carbonitrile isomer (without additional substitution) is achiral due to symmetry [1]. This stereochemical feature of the 3-isomer allows for the exploration of chiral space in drug discovery, which is often critical for achieving target selectivity and favorable pharmacokinetic properties [2].

Chiral Synthesis Enantioselective Chemistry Drug Design

Scaffold Versatility: Azepane vs. Piperidine in Drug Discovery

The seven-membered azepane ring provides a distinct conformational profile compared to the more common six-membered piperidine ring, offering unique vectors for functional group presentation and potentially improved pharmacokinetic properties [1]. While piperidine-based drugs are ubiquitous, azepane-based scaffolds are underrepresented in drug discovery, presenting an opportunity for novelty and potential intellectual property advantages [2]. The nitrile group at the 3-position of the azepane ring further differentiates it by providing a synthetic handle for diverse chemical transformations [3].

Drug Design Conformational Constraint Heterocyclic Scaffolds

Key Research Applications for Azepane-3-carbonitrile Hydrochloride Based on Evidence-Based Differentiation


Synthesis of Novel Azepane-Based Drug Candidates

Given the distinct conformational profile of the azepane scaffold compared to piperidine [1], Azepane-3-carbonitrile hydrochloride serves as a valuable starting material for synthesizing novel drug candidates. The 3-position nitrile provides a synthetic handle for further functionalization, enabling the creation of diverse compound libraries [2]. This is particularly relevant in programs targeting underexplored chemical space where piperidine-based compounds have been extensively patented [3].

Development of Chiral Building Blocks for Enantioselective Synthesis

The 3-position of the azepane ring is a stereogenic center, offering the potential to create enantiomerically pure building blocks [1]. This is a key differentiator from the 4-carbonitrile isomer, which is achiral [2]. Such chiral building blocks are essential for synthesizing single-enantiomer drug candidates with improved selectivity and reduced off-target effects [3].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The regiochemistry of the nitrile group (3-position vs. 4-position) significantly alters the molecule's spatial properties [1]. Azepane-3-carbonitrile hydrochloride is thus an ideal tool for SAR studies aimed at understanding how the position of a nitrile group on a seven-membered ring influences biological activity and target engagement [2].

Chemical Biology Probe Development

The hydrochloride salt form of Azepane-3-carbonitrile offers enhanced solubility and stability, making it suitable for developing chemical biology probes [1]. The nitrile group can serve as a warhead for covalent inhibitors or as a precursor for further derivatization to install fluorescent tags or affinity handles [2].

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